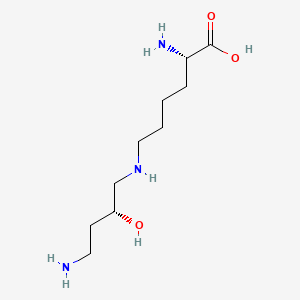

Hypusine

Description

N-terminal amino alcohol deriv of Lys occurring in bovine brain & in the urine of children with familial hyperlysinemia; minor descriptor (75-82); online & Index Medicus search LYSINE/AA (75-82)

Properties

CAS No. |

34994-11-1 |

|---|---|

Molecular Formula |

C10H23N3O3 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16)/t8-,9+/m1/s1 |

InChI Key |

BZUIJMCJNWUGKQ-BDAKNGLRSA-N |

Isomeric SMILES |

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-hypusine (R)-N6-(4-amino-2-hydroxybutyl)-L-lysine hypusine N(6)-(4-amino-2-hydroxybutyl)-L-lysine |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Hypusine: A Core Regulator of Protein Synthesis and Cellular Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypusine is a unique and highly conserved amino acid, formed exclusively through a post-translational modification of a specific lysine (B10760008) residue on the eukaryotic translation initiation factor 5A (eIF5A). This modification is catalyzed by two key enzymes, deoxythis compound (B1670255) synthase (DHS) and deoxythis compound hydroxylase (DOHH), and is indispensable for the biological activity of eIF5A. The hypusinated eIF5A plays a critical role in translation elongation by resolving ribosome stalling at specific amino acid motifs, particularly polyproline stretches, and is also implicated in translation termination. The essential nature of this modification is highlighted by the embryonic lethality observed in knockout mouse models for the genes encoding eIF5A, DHS, or DOHH. Dysregulation of the hypusination pathway has been linked to a variety of pathological conditions, including cancer, neurodevelopmental disorders, and pulmonary hypertension, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its synthesis, function, and role in disease. It also includes a compilation of quantitative data, detailed experimental protocols for studying hypusination, and visualizations of the key pathways and workflows.

Introduction

The discovery of this compound, a hydroxylated derivative of the amino acid lysine, unveiled a unique and highly specific post-translational modification central to eukaryotic cell biology.[1][2] Unlike more common modifications, hypusination occurs on a single protein: the eukaryotic translation initiation factor 5A (eIF5A).[3][4] This remarkable specificity underscores its critical and tightly regulated role in cellular function.[2][5] The presence of this compound is essential for eIF5A's activity, which is now understood to be a crucial factor in protein synthesis, particularly in ensuring the smooth transit of ribosomes along messenger RNA (mRNA).[6][7][8]

The vital importance of this modification is demonstrated by the fact that the genetic deletion of the enzymes responsible for this compound synthesis, or of eIF5A itself, is lethal in eukaryotic organisms.[9][10] This essentiality stems from hypusinated eIF5A's role in preventing ribosome stalling at specific, difficult-to-translate sequences, such as those rich in proline residues.[6][11] By facilitating the synthesis of proteins containing these motifs, hypusinated eIF5A influences a wide array of cellular processes, from cell proliferation and differentiation to stress responses and apoptosis.[12][13][14]

Given its central role in cell growth and survival, it is not surprising that the hypusination pathway is frequently dysregulated in human diseases. Elevated levels of hypusinated eIF5A are a hallmark of many cancers, where it supports the high translational demand of rapidly dividing cells.[15][16][17] Conversely, defects in the hypusination machinery have been linked to rare neurodevelopmental disorders.[9][10] This deep involvement in pathology has positioned the enzymes of the hypusination pathway as promising targets for the development of novel therapeutics.[18][19][20] This guide aims to provide a detailed technical overview of the biological significance of this compound, catering to researchers and professionals involved in drug discovery and development.

The Hypusination Pathway

The synthesis of this compound is a two-step enzymatic process that modifies a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[6][21] This pathway is highly conserved across all eukaryotes and archaea.[3][4]

The two key enzymes involved are:

-

Deoxythis compound Synthase (DHS): This enzyme catalyzes the first and rate-limiting step. It transfers the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a deoxythis compound intermediate.[5][21]

-

Deoxythis compound Hydroxylase (DOHH): This enzyme completes the modification by hydroxylating the deoxythis compound residue to form the mature this compound residue.[22][23]

The resulting mature, hypusinated eIF5A is the biologically active form of the protein.

Figure 1: The two-step enzymatic pathway of eIF5A hypusination.

Biological Functions of Hypusinated eIF5A

The primary and most well-characterized function of hypusinated eIF5A is its role in protein synthesis, specifically in translation elongation and termination.

Role in Translation Elongation

Hypusinated eIF5A acts as a ribosome-associated factor that prevents stalling at specific amino acid sequences that are otherwise difficult for the ribosome to translate.[6][7][8] These include:

-

Polyproline stretches: Consecutive proline residues can cause the ribosome to pause. Hypusinated eIF5A facilitates the formation of peptide bonds involving proline, thereby ensuring the efficient synthesis of proline-rich proteins.[6][11][24]

-

Other stall-prone motifs: Besides polyproline, eIF5A has been shown to resolve ribosome pausing at other specific tri-peptide motifs.

By alleviating these pauses, hypusinated eIF5A ensures the fidelity and efficiency of protein synthesis for a subset of cellular proteins that are enriched in these motifs.

Figure 2: Hypusinated eIF5A resolves ribosome stalling during translation.

Role in Translation Termination

Recent studies have also implicated hypusinated eIF5A in the termination of protein synthesis. It is thought to facilitate the release of the newly synthesized polypeptide chain from the ribosome at the stop codon.[11]

Other Cellular Processes

Due to its fundamental role in the synthesis of specific proteins, hypusinated eIF5A is involved in a multitude of cellular processes, including:

-

Cell Proliferation and Growth: The link between hypusination and cell proliferation is well-established, with rapidly dividing cells exhibiting high rates of this compound synthesis.[1][2][12]

-

Apoptosis: The role of eIF5A in apoptosis is complex and appears to be context-dependent, with studies reporting both pro- and anti-apoptotic functions.[13]

-

mRNA Turnover and Transport: Some evidence suggests a role for eIF5A in the decay and nuclear export of specific mRNAs.[7]

-

Immune Response: Hypusination is implicated in the activation and function of immune cells.[15]

This compound in Disease and as a Therapeutic Target

The critical role of hypusinated eIF5A in cell proliferation has made the hypusination pathway a focal point for research into various diseases, particularly cancer.

Cancer

Many types of cancer exhibit elevated levels of eIF5A and the hypusinating enzymes, which are often correlated with poor prognosis.[16][17][20] The increased demand for protein synthesis in rapidly proliferating cancer cells makes them particularly dependent on the hypusination pathway.[15] Therefore, inhibiting this pathway presents a promising therapeutic strategy.

Neurodevelopmental Disorders

Recent genetic studies have identified mutations in the genes encoding eIF5A, DHS, and DOHH as the cause of rare inherited neurodevelopmental disorders.[9][10] These findings underscore the critical importance of a fully functional hypusination pathway for proper brain development.

Other Diseases

Dysregulation of the hypusination pathway has also been implicated in other conditions, including pulmonary hypertension and viral infections.

Quantitative Data

The following tables summarize key quantitative data related to the hypusination pathway and its inhibitors.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Reference |

| Human Deoxythis compound Synthase | Spermidine | 4 µM - 7.6 µM | |

| Human Deoxythis compound Hydroxylase | Deoxyhypusinated eIF5A | ~0.2 µM | [1] |

Table 2: IC50 Values of Hypusination Inhibitors

| Inhibitor | Target Enzyme | Cell Line / Assay | IC50 | Reference |

| GC7 (N1-guanyl-1,7-diaminoheptane) | Deoxythis compound Synthase | In vitro enzyme assay | 6.8 nM - 17 nM | |

| Ciclopirox Olamine (CPX) | Deoxythis compound Hydroxylase | HUVEC cells | ~5 µM | |

| Compound 26d | Deoxythis compound Synthase | In vitro enzyme assay | 9.2 nM | [10] |

Table 3: Cellular and Physiological Concentrations

| Analyte | Sample Type | Concentration | Reference |

| Free this compound | Human Urine (Male) | 1.80 µM | [4][11] |

| Free this compound | Human Urine (Female) | 0.60 µM | [4][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study hypusination.

In Vitro Hypusination Assay ("Hyp'Assay")

This recently developed cell-free assay allows for the convenient and sensitive measurement of eIF5A hypusination in a 96-well plate format.[18]

Principle: Recombinant human eIF5A, DHS, and DOHH are incubated with spermidine. The resulting hypusinated eIF5A is then detected using a specific antibody.

Materials:

-

Recombinant human eIF5A

-

Recombinant human DHS

-

Recombinant human DOHH

-

Spermidine

-

NAD+

-

Assay buffer (e.g., Tris-HCl with DTT)

-

Antibody specific for hypusinated eIF5A

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

96-well plates

Procedure:

-

Deoxyhypusination Step: a. In a 96-well plate, combine recombinant eIF5A, DHS, spermidine, and NAD+ in the assay buffer. b. Incubate for 2 hours at 37°C.

-

Hydroxylation Step: a. Add recombinant DOHH to the reaction mixture. b. Incubate for 1 hour at 37°C.

-

Detection: a. Coat a new 96-well plate with the reaction mixture. b. Block non-specific binding sites. c. Add the primary antibody against hypusinated eIF5A and incubate. d. Wash the plate. e. Add the secondary antibody and incubate. f. Wash the plate. g. Add the detection substrate and measure the signal (e.g., absorbance).

Figure 3: A simplified workflow for the in vitro hypusination assay.

Quantification of Hypusination by 2D-Electrophoresis and Western Blotting

This method separates the unmodified and hypusinated forms of eIF5A based on their different isoelectric points.[3][5]

Principle: The addition of the this compound moiety to eIF5A alters its isoelectric point, allowing for the separation of the two forms by two-dimensional gel electrophoresis (2D-E). The relative abundance of each form can then be quantified by Western blotting.

Materials:

-

Cell or tissue lysates

-

IPG strips for isoelectric focusing (first dimension)

-

SDS-PAGE gels (second dimension)

-

2D electrophoresis equipment

-

Western blotting equipment and reagents

-

Antibody against eIF5A

Procedure:

-

Sample Preparation: Prepare protein extracts from cells or tissues.

-

First Dimension (Isoelectric Focusing): a. Rehydrate the IPG strip with the protein sample. b. Perform isoelectric focusing according to the manufacturer's instructions.

-

Second Dimension (SDS-PAGE): a. Equilibrate the IPG strip. b. Place the strip on top of an SDS-PAGE gel and run the electrophoresis.

-

Western Blotting: a. Transfer the proteins from the gel to a membrane. b. Probe the membrane with an antibody that recognizes both forms of eIF5A. c. Detect the protein spots using an appropriate detection system.

-

Quantification: a. Use densitometry software to quantify the intensity of the spots corresponding to unmodified and hypusinated eIF5A. b. Calculate the percentage of hypusinated eIF5A.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) provides a highly sensitive and specific method for the detection and quantification of hypusinated eIF5A.[3][5]

Principle: After proteolytic digestion of eIF5A, the resulting peptides are analyzed by MS. The presence of a specific peptide containing the this compound modification can be identified by its unique mass-to-charge ratio (m/z).

Procedure:

-

Protein Isolation: Isolate eIF5A from cell or tissue lysates, for example, by immunoprecipitation or gel electrophoresis.

-

Proteolytic Digestion: Digest the isolated eIF5A with a protease such as trypsin.

-

Mass Spectrometry Analysis: a. Analyze the peptide mixture using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS). b. Identify the peptide containing the hypusinated lysine residue based on its characteristic m/z value.

-

Quantification: Use quantitative proteomics techniques, such as stable isotope labeling, to determine the relative or absolute abundance of the hypusinated peptide.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to study the genome-wide landscape of translation and can be used to investigate the specific roles of hypusinated eIF5A in resolving ribosome stalls.[8]

Principle: This method involves the deep sequencing of ribosome-protected mRNA fragments. By comparing the ribosome occupancy on transcripts in cells with normal and inhibited hypusination, one can identify the specific sites where hypusinated eIF5A is required to prevent ribosome stalling.

Procedure:

-

Cell Treatment: Treat cells with a hypusination inhibitor (e.g., GC7) or use a genetic model with depleted eIF5A or DHS/DOHH.

-

Ribosome Footprinting: a. Lyse the cells under conditions that preserve ribosome-mRNA complexes. b. Treat the lysate with RNase to digest mRNA not protected by ribosomes. c. Isolate the ribosome-protected mRNA fragments (footprints).

-

Library Preparation and Sequencing: a. Prepare a sequencing library from the isolated footprints. b. Perform high-throughput sequencing.

-

Data Analysis: a. Align the sequencing reads to a reference genome or transcriptome. b. Analyze the distribution of ribosome footprints to identify sites of ribosome pausing.

Conclusion and Future Perspectives

This compound, through its exclusive modification of eIF5A, stands as a critical regulator of protein synthesis and, by extension, a vast array of fundamental cellular processes. Its essential role in maintaining translational fidelity and cell viability is undisputed. The growing body of evidence linking the dysregulation of the hypusination pathway to major human diseases, most notably cancer and neurodevelopmental disorders, has firmly established it as a compelling target for therapeutic intervention.

The development of specific and potent inhibitors of DHS and DOHH is a rapidly advancing area of research. These compounds not only serve as valuable tools for further dissecting the intricate functions of hypusinated eIF5A but also hold significant promise as novel therapeutic agents. Future research will likely focus on elucidating the full spectrum of proteins whose synthesis is dependent on hypusinated eIF5A (the "this compound-eIF5A regulon"), which will provide deeper insights into the specific downstream pathways affected by hypusination in both health and disease. Furthermore, the progression of hypusination inhibitors into clinical trials will be a critical step in translating our fundamental understanding of this compound's biological significance into tangible benefits for patients. The continued exploration of this unique post-translational modification is poised to uncover new layers of translational control and open up new avenues for the treatment of a range of challenging diseases.

References

- 1. Specificity of the deoxythis compound hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxythis compound-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific and sensitive GC-MS analysis of this compound, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Eukaryotic Translation Initiation Factor 5A (eIF5A) Hypusination Suppress p53 Translation and Alters the Association of eIF5A to the Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome profiling study of eIF5A depletion strain | SGD [yeastgenome.org]

- 9. New Series of Potent Allosteric Inhibitors of Deoxythis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Specific and sensitive GC–MS analysis of this compound, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 13. Assay of Deoxythis compound Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay of deoxythis compound hydroxylase activity. | Semantic Scholar [semanticscholar.org]

- 15. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. beyondsciences.org [beyondsciences.org]

- 17. Proteomics Analysis of this compound Formation - Creative Proteomics [creative-proteomics.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. [Ribosome profiling as an innovative tool to study the process of protein synthesis]. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Item - Validation of the HypâAssay. - figshare - Figshare [figshare.com]

- 22. Suppression of Ribosomal Pausing by eIF5A Is Necessary to Maintain the Fidelity of Start Codon Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

The Discovery and History of Hypusine: A Unique Amino Acid at the Crossroads of Cellular Proliferation and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypusine is a rare and essential amino acid, uniquely found in the eukaryotic translation initiation factor 5A (eIF5A). Its discovery in 1971 marked the beginning of decades of research that have unveiled its critical role in cell growth, proliferation, and development. The formation of this compound is a highly specific two-step post-translational modification process, making the enzymes involved—deoxythis compound (B1670255) synthase (DHS) and deoxythis compound hydroxylase (DOHH)—attractive targets for therapeutic intervention in a range of diseases, including cancer and neurodevelopmental disorders. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its biosynthetic pathway, and presents key experimental protocols and quantitative data for researchers in the field.

Discovery and Early History

The story of this compound began in 1971 when Japanese scientists Shiba and colleagues first isolated a novel amino acid from bovine brain extracts.[1][2][3] They named it "this compound," a portmanteau of hy droxypu trescine and lysine , reflecting its chemical structure.[1][2][4] Initially, it was unclear how this unusual amino acid was synthesized or what its biological function might be.

A significant breakthrough came in 1981 when it was discovered that the aminobutyl moiety of this compound is derived from the polyamine spermidine (B129725).[1][4] This finding established that this compound is not synthesized as a free amino acid and then incorporated into proteins; instead, it is formed through a post-translational modification of a specific lysine (B10760008) residue within a single cellular protein.[4][5] This protein was later identified as the eukaryotic translation initiation factor 5A (eIF5A), previously known as eIF-4D.[5] This remarkable specificity, where two enzymes are dedicated to modifying a single protein, underscores the vital importance of hypusination in cellular function.[4][6]

The this compound Biosynthetic Pathway

The synthesis of this compound is a two-step enzymatic process that occurs in the cytoplasm. The sole substrate for this modification is a specific lysine residue (Lys50 in human eIF5A) within the eIF5A precursor protein.[7][8]

Step 1: Deoxythis compound Synthesis

The first and rate-limiting step is catalyzed by deoxythis compound synthase (DHS) . This enzyme transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue in the eIF5A precursor.[7][8] This reaction requires NAD+ as a cofactor and releases 1,3-diaminopropane.[9] The product of this reaction is an intermediate amino acid residue called deoxythis compound.[6]

Step 2: this compound Synthesis

The second and final step is the hydroxylation of the deoxythis compound residue to form this compound. This reaction is catalyzed by deoxythis compound hydroxylase (DOHH) , a non-heme diiron-containing enzyme.[7][8][10]

The overall signaling pathway is depicted below:

Function of Hypusinated eIF5A

The this compound modification is essential for the biological activity of eIF5A.[9] Hypusinated eIF5A plays a crucial role in protein synthesis, specifically in translation elongation. It facilitates the formation of peptide bonds at ribosome-stalling motifs, such as polyproline stretches.[1] Inactivation of the genes encoding eIF5A or DHS is lethal in yeast and mice, highlighting the indispensable nature of this pathway for cell viability and development.[1][6]

Quantitative Data Summary

A summary of key quantitative data related to the hypusination pathway is presented below.

| Parameter | Value | Organism/System | Reference |

| Deoxythis compound Synthase (DHS) | |||

| Km for eIF5A(Lys) | 1.5 µM | Human | [11] |

| Km for Putrescine | 1.12 mM | Human | [11] |

| Deoxythis compound Hydroxylase (DOHH) | |||

| Km for human eIF5A(Dhp) | 0.065 µM | Human enzyme | [12] |

| Km for yeast eIF5A(Dhp) | 0.376 µM | Human enzyme | [12] |

| Km for human eIF5A(Dhp) | 0.022 µM | Yeast enzyme | [12] |

| Km for yeast eIF5A(Dhp) | 0.054 µM | Yeast enzyme | [12] |

| Inhibitors | |||

| GC7 (DHS inhibitor) IC50 | 0.018 µM (for potent analog) | in vitro enzyme assay | [13] |

| This compound Levels | |||

| Urinary concentration (healthy humans) | 1-5 µM | Human | [14] |

| Serum concentration (healthy humans) | <200 nM | Human | [14] |

| Urinary excretion rate (healthy boys) | 0.25-0.26 µmol/mmol creatinine | Human | [14] |

Experimental Protocols

Deoxythis compound Synthase (DHS) Activity Assay (Radiometric Method)

This protocol is adapted from established radiometric assays.[15][16]

Objective: To measure the activity of DHS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

Materials:

-

Purified recombinant His-tagged human DHS

-

eIF5A precursor protein

-

[1,8-3H]spermidine

-

Unlabeled spermidine

-

NAD+

-

Bovine Serum Albumin (BSA)

-

0.1 M Glycine-NaOH buffer (pH 9.0)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture (20 µL) containing:

-

0.01–0.2 µg His-hDHS

-

20 µg carrier BSA

-

100 µM NAD+

-

3.6 µCi (0.1 nmol) of [1,8-3H]spermidine

-

Unlabeled spermidine to a final concentration of 20 µM

-

3.4 µg (10 µM) of eIF5A precursor

-

0.1 M Glycine-NaOH buffer (pH 9.0)

-

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Stop the reaction by adding an equal volume of cold 10% TCA.

-

Precipitate the protein on ice for 30 minutes.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate thoroughly with 5% TCA to remove unincorporated [3H]spermidine.

-

Dissolve the precipitate in a suitable solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of deoxythis compound formed based on the specific activity of the [3H]spermidine.

References

- 1. This compound, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a new amino acid occurring in bovine brain. Isolation and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Posttranslational synthesis of this compound: evolutionary progression and specificity of the this compound modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of covalently bound this compound and deoxythis compound to protein using submilligram of protein samples by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-translational formation of this compound in eIF5A: implications in human neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The this compound-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Specificity of the deoxythis compound hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxythis compound-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Specific and sensitive GC–MS analysis of this compound, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new nonradioactive deoxythis compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assay of Deoxythis compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Hypusine in eIF5A Function: A Technical Guide for Researchers

An In-depth Examination of the Hypusination Pathway, Its Impact on Protein Synthesis, and Implications for Drug Development

Executive Summary

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein that plays a pivotal role in protein synthesis. Its activity is uniquely dependent on a post-translational modification that forms the unusual amino acid hypusine. This technical guide provides a comprehensive overview of the role of this compound in eIF5A function, targeting researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of the hypusination pathway, the functional consequences for translation elongation and termination, and the methodologies used to study this critical process. Furthermore, we explore the involvement of the eIF5A-hypusine axis in various pathological conditions, highlighting its potential as a therapeutic target.

Introduction to eIF5A and the this compound Modification

Eukaryotic translation initiation factor 5A is the only known protein in eukaryotes to undergo hypusination, a unique and essential two-step enzymatic modification of a specific lysine (B10760008) residue (Lys50 in humans) into this compound [Nε-(4-amino-2-hydroxybutyl)lysine].[1][2] This modification is critical for the biological activity of eIF5A.[3] While initially identified as a translation initiation factor, subsequent research has firmly established its primary role in translation elongation and termination.[4][5][6]

There are two main isoforms of eIF5A in vertebrates: eIF5A1 and eIF5A2. eIF5A1 is ubiquitously expressed and considered essential for cell proliferation, while eIF5A2 expression is more restricted in normal tissues but is often overexpressed in various cancers, suggesting a role in tumorigenesis.[5][7]

The Hypusination Pathway: A Two-Step Enzymatic Cascade

The synthesis of this compound on the eIF5A precursor is a highly specific process catalyzed by two enzymes: deoxythis compound (B1670255) synthase (DHS) and deoxythis compound hydroxylase (DOHH).[1]

-

Deoxythis compound Synthesis: DHS catalyzes the transfer of the 4-aminobutyl moiety from the polyamine spermidine (B129725) to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a deoxythis compound intermediate. This is considered the rate-limiting step in the hypusination pathway.[1]

-

This compound Formation: DOHH then hydroxylates the deoxythis compound residue to form the mature this compound.[1]

This enzymatic cascade is tightly regulated and essential for producing functional eIF5A.

Functional Role of Hypusinated eIF5A in Protein Synthesis

The this compound modification is indispensable for eIF5A's function in protein synthesis, particularly in ensuring the fidelity and efficiency of translation elongation and termination.

Alleviating Ribosome Stalling

Hypusinated eIF5A plays a crucial role in preventing and resolving ribosome stalling at specific problematic sequences within mRNA transcripts. The most well-characterized of these are polyproline motifs (stretches of three or more consecutive proline residues).[7][8][9] Proline's unique rigid structure can hinder peptide bond formation, leading to a pause in translation. Hypusinated eIF5A binds to the E-site of the stalled ribosome and facilitates the correct positioning of the peptidyl-tRNA in the P-site, thereby promoting efficient peptide bond formation and allowing translation to resume.[8]

Recent ribosome profiling studies have revealed that eIF5A's role extends beyond polyproline motifs, showing that it also facilitates translation through other stall-inducing sequences, including combinations of proline, glycine, and charged amino acids.[5][9]

Translation Elongation and Termination

Beyond resolving stalls, hypusinated eIF5A has a broader role in global translation. It is thought to enhance the overall rate of peptide bond formation during elongation.[6] Furthermore, studies have shown that eIF5A is also critical for efficient translation termination, where it promotes the hydrolysis of the peptidyl-tRNA at the stop codon, leading to the release of the newly synthesized polypeptide chain.[6] Depletion of eIF5A leads to an accumulation of ribosomes at stop codons, indicating a defect in termination.[5]

Quantitative Data on eIF5A Function and Inhibition

The following tables summarize key quantitative data related to eIF5A's function and the effects of inhibitors on the hypusination pathway.

| Parameter | Value | Organism/System | Reference |

| eIF5A-Ribosome Interaction | |||

| Dissociation Constant (Kd) for eIF5A binding to 60S ribosomal subunit | ~9 nM | Saccharomyces cerevisiae | [10] |

| Effect on Translation | |||

| Increase in peptidyl-tRNA hydrolysis rate with eIF5A | >17-fold | In vitro reconstituted system | [6] |

| Inhibitor Potency | |||

| IC50 of GC7 (DHS inhibitor) | 5 µM | MYCN2 neuroblastoma cells | [11] |

| 25 µM | BE(2)-C neuroblastoma cells | [11] | |

| IC50 of Ciclopirox (B875) (DOHH inhibitor) | 5-200 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [12] |

| IC50 of Deferiprone (DOHH inhibitor) | 5-200 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [12] |

Table 1: Quantitative Data on eIF5A Function and Inhibition.

Experimental Protocols for Studying eIF5A and Hypusination

This section provides detailed methodologies for key experiments used to investigate the role of this compound in eIF5A function.

Ribosome Profiling in Saccharomyces cerevisiae

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This protocol is adapted for yeast.[1][13][14]

Buffers and Reagents:

-

Polysome Lysis Buffer: 20 mM Tris-HCl pH 8.0, 140 mM KCl, 1.5 mM MgCl₂, 1% (v/v) Triton X-100, 100 µg/mL cycloheximide.[14]

-

Sucrose (B13894) Gradient Solutions (10% and 50% w/v): 10% or 50% sucrose in 20 mM Tris-HCl pH 8.0, 140 mM KCl, 5 mM MgCl₂, 100 µg/mL cycloheximide, 0.5 mM DTT.

-

RNA Elution Buffer: 300 mM Sodium Acetate pH 5.5, 1 mM EDTA, 0.25% (v/v) SDS.[13]

Protocol:

-

Cell Lysis: Grow yeast cells to mid-log phase. Harvest cells by rapid filtration and flash-freeze in liquid nitrogen. Lyse cells by cryogenic grinding in the presence of Polysome Lysis Buffer.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Monosome Isolation: Load the digested lysate onto a 10-50% sucrose gradient and centrifuge to separate monosomes from polysomes and other cellular components.

-

Ribosome-Protected Fragment (RPF) Extraction: Fractionate the gradient and collect the monosome peak. Extract total RNA from this fraction.

-

Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the 28-30 nucleotide RPFs. Elute the RPFs from the gel slice using RNA Elution Buffer.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library.

-

Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the reads to the genome to determine the positions of the translating ribosomes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induction by eIF5A1 involves activation of the intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific and sensitive GC–MS analysis of this compound, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Breaking the silos of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eIF5A promotes translation of polyproline motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eIF5A facilitates translation termination globally and promotes the elongation of many non polyproline-specific tripeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mapping surface residues of eIF5A that are important for binding to the ribosome using alanine scanning mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Ribosome Profiling to study interactions of translating ribosomes in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The antifungal drug ciclopirox inhibits deoxythis compound and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel eIF5A complex functions as a regulator of p53 and p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Performing ribosome profiling to assess translation in vegetative and meiotic yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

The Hypusine Synthesis Pathway: A Core Cellular Process and A Novel Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The hypusine synthesis pathway is a unique and highly conserved post-translational modification process essential for the function of a single protein, eukaryotic translation initiation factor 5A (eIF5A). This modification, involving the conversion of a specific lysine (B10760008) residue to the unusual amino acid this compound, is critical for cell proliferation, differentiation, and survival. The vital role of hypusinated eIF5A in cellular processes has brought the pathway's key enzymes, deoxythis compound (B1670255) synthase (DHS) and deoxythis compound hydroxylase (DOHH), into the spotlight as promising targets for therapeutic intervention in a range of diseases, including cancer, viral infections, and neurodevelopmental disorders. This technical guide provides a comprehensive overview of the this compound synthesis pathway, its core enzymatic players, and detailed methodologies for its investigation.

The this compound Synthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of this compound is a two-step enzymatic process that occurs exclusively on the eIF5A precursor protein.[1][2] The pathway utilizes the polyamine spermidine (B129725) as a substrate, highlighting a critical link between polyamine metabolism and protein synthesis.[3]

-

Deoxythis compound Synthesis: The first and rate-limiting step is catalyzed by deoxythis compound synthase (DHS) .[4][5] This enzyme transfers the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor.[6][7] This reaction is NAD+-dependent and results in the formation of an intermediate, deoxythis compound, and the release of 1,3-diaminopropane.[2][8]

-

This compound Formation: The second and final step is the hydroxylation of the deoxythis compound residue, a reaction catalyzed by deoxythis compound hydroxylase (DOHH) .[9][10] DOHH is a non-heme diiron-containing enzyme that adds a hydroxyl group to the deoxythis compound intermediate, thereby forming the mature this compound residue.[11][12] This completes the post-translational modification, yielding the active, hypusinated form of eIF5A (eIF5AHyp).[10]

The vital importance of this pathway is underscored by the fact that the inactivation of the genes encoding either eIF5A or DHS is lethal in eukaryotic organisms.[3]

Key Enzymes of the this compound Pathway

The high specificity and essential nature of DHS and DOHH make them attractive targets for drug development. A thorough understanding of their kinetic properties and inhibition is crucial for designing effective therapeutic strategies.

Deoxythis compound Synthase (DHS)

DHS is a highly specific enzyme, recognizing only the eIF5A precursor as its protein substrate.[2] The enzyme's activity is dependent on NAD+ and it exhibits a high affinity for its polyamine substrate, spermidine.[13]

Deoxythis compound Hydroxylase (DOHH)

DOHH is also highly specific for its substrate, the deoxyhypusinated eIF5A intermediate.[14] It is a metalloenzyme containing a diiron center essential for its catalytic activity.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for human DHS and DOHH, providing a basis for comparative analysis and inhibitor design.

Table 1: Michaelis-Menten Constants (Km) for Human DHS and DOHH

| Enzyme | Substrate | Km (µM) | Reference |

| Deoxythis compound Synthase (DHS) | Spermidine | 4.0 - 7.6 | [5] |

| eIF5A (precursor) | 1.5 | [7] | |

| Deoxythis compound Hydroxylase (DOHH) | Deoxyhypusinated eIF5A | 0.065 | [12] |

Table 2: Inhibitor Constant (IC50) Values for this compound Pathway Inhibitors

| Inhibitor | Target Enzyme | IC50 (µM) | Cell Line/Assay Condition | Reference |

| N1-guanyl-1,7-diaminoheptane (GC7) | DHS | 1.5 | In vitro Hyp'Assay (100 µM spermidine) | [15] |

| DHS | ~10 | Human Umbilical Vein Endothelial Cells (HUVEC) | [16] | |

| Ciclopirox (B875) | DOHH | * | Antifungal activity demonstrated | [17][18] |

*Specific IC50 values for ciclopirox against human DOHH are not widely reported in the literature, though its inhibitory effect is established through its action as an iron chelator.[17]

Experimental Protocols

Investigating the this compound synthesis pathway requires a suite of specialized biochemical and cell-based assays. This section provides detailed methodologies for key experiments.

Cloning and Expression of Recombinant DHS and DOHH

Objective: To produce purified recombinant DHS and DOHH for in vitro assays and structural studies.

Protocol:

-

Gene Amplification: Amplify the full-length coding sequences of human DHPS and DOHH from a suitable cDNA library using PCR with gene-specific primers containing appropriate restriction sites.

-

Vector Ligation: Ligate the purified PCR products into an expression vector (e.g., pGEX or pET series) for bacterial expression. These vectors often include affinity tags (e.g., GST or His-tag) for simplified purification.

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed bacteria in a large volume of culture medium and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Affinity Purification: Purify the recombinant proteins from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

-

Tag Cleavage (Optional): If required, cleave the affinity tag from the purified protein using a specific protease (e.g., thrombin or TEV protease).

-

Further Purification: Perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.

-

Protein Characterization: Confirm the identity and purity of the recombinant proteins by SDS-PAGE and Western blotting.

Deoxythis compound Synthase (DHS) Activity Assays

Objective: To measure the enzymatic activity of DHS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0), NAD+, purified recombinant eIF5A precursor, and [1,8-3H]spermidine.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant DHS or a cell lysate containing DHS.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination and Protein Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Washing: Wash the protein pellet multiple times with TCA to remove unincorporated [3H]spermidine.

-

Quantification:

-

Method A (Direct Counting): Dissolve the final protein pellet in a suitable solvent (e.g., 0.1 N NaOH) and measure the radioactivity using a liquid scintillation counter.

-

Method B (Amino Acid Analysis): Hydrolyze the protein pellet with 6 N HCl, and separate the resulting amino acids by ion-exchange chromatography. Quantify the amount of [3H]deoxythis compound by collecting fractions and measuring their radioactivity.

-

Objective: To measure DHS activity by detecting the production of NADH in a coupled luminescence-based assay.[20]

Protocol: [21][22][23][24][25]

-

DHS Reaction: In a 96-well plate, set up the DHS reaction mixture containing buffer, NAD+, spermidine, and the eIF5A precursor. Add the DHS enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

NADH Detection: Add an equal volume of NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin reductase substrate, and luciferase.

-

Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of NADH to a luminescent signal. Measure the luminescence using a plate reader. The light output is directly proportional to the amount of NADH produced by the DHS reaction.

Deoxythis compound Hydroxylase (DOHH) Activity Assay (Radioactive)

Objective: To measure the enzymatic activity of DOHH by quantifying the conversion of [3H]deoxyhypusinated eIF5A to [3H]hypusinated eIF5A.

-

Substrate Preparation: Prepare [3H]deoxyhypusinated eIF5A by performing a large-scale DHS reaction with [3H]spermidine and purifying the resulting modified eIF5A.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the purified [3H]deoxyhypusinated eIF5A substrate.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant DOHH or a cell lysate containing DOHH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Protein Hydrolysis: Stop the reaction and hydrolyze the protein by adding 6 N HCl and heating overnight.

-

Amino Acid Separation: Separate the resulting amino acids, including [3H]deoxythis compound and [3H]this compound, using ion-exchange chromatography.

-

Quantification: Collect fractions from the chromatography and measure the radioactivity in each fraction to determine the amount of [3H]this compound formed.

Western Blot Analysis of eIF5A Hypusination

Objective: To detect and quantify the levels of total and hypusinated eIF5A in cell lysates.

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins in the cell lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hypusinated eIF5A or total eIF5A overnight at 4°C.

-

Washing: Wash the membrane several times to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the levels of hypusinated eIF5A to total eIF5A or a loading control (e.g., GAPDH or β-actin).

Cell Viability/Proliferation Assay (MTT/MTS Assay)

Objective: To assess the effect of this compound pathway inhibitors on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound pathway inhibitor (e.g., GC7 or ciclopirox) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the results to determine the IC50 value of the inhibitor.

Conclusion

The this compound synthesis pathway represents a fundamental cellular process with profound implications for health and disease. The key enzymes, DHS and DOHH, with their high specificity and essential roles, offer compelling targets for the development of novel therapeutics. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this pathway and to explore its therapeutic potential. Further investigation into the precise roles of hypusinated eIF5A in various cellular contexts will undoubtedly open new avenues for the treatment of a wide range of human pathologies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Assay of deoxythis compound hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay of Deoxythis compound Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of an activity assay for characterizing deoxythis compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4.3. Western Blotting Analysis [bio-protocol.org]

- 12. Specificity of the deoxythis compound hydroxylase-eIF5A interaction: Identification of amino acid residues of the enzyme required for binding of its substrate, deoxythis compound-containing eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human deoxythis compound synthase: interrelationship between binding of NAD and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specificity of the deoxythis compound hydroxylase-eukaryotic translation initiation factor (eIF5A) interaction: identification of amino acid residues of the enzyme required for binding of its substrate, deoxythis compound-containing eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxythis compound synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nextstepsinderm.com [nextstepsinderm.com]

- 18. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assay of Deoxythis compound Synthase Activity - 每日生物评论 [bio-review.com]

- 20. A new nonradioactive deoxythis compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. static.igem.org [static.igem.org]

- 22. researchgate.net [researchgate.net]

- 23. NAD/NADH-Glo™ Assay Protocol [promega.com]

- 24. promega.com [promega.com]

- 25. promega.com [promega.com]

- 26. researchgate.net [researchgate.net]

- 27. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 28. researchgate.net [researchgate.net]

Deoxyhypusine Synthase (DHS): A Technical Guide to its Mechanism of Action for Researchers and Drug Development Professionals

An In-depth Review of the Catalytic Mechanism, Signaling Role, and Therapeutic Targeting of a Key Enzyme in Eukaryotic Cell Proliferation.

Introduction

Deoxyhypusine (B1670255) synthase (DHS) is a pivotal enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the biological activity of eIF5A, a protein critically involved in protein synthesis, cell proliferation, and differentiation. The unique nature of the hypusination pathway and its central role in cellular growth have positioned DHS as a compelling target for the development of novel therapeutics, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the DHS mechanism of action, collating key quantitative data, detailing experimental protocols, and visualizing complex biological processes to serve as a valuable resource for researchers, scientists, and drug development professionals.

The Enzymatic Mechanism of Deoxythis compound Synthase

Deoxythis compound synthase (EC 2.5.1.46) catalyzes the first and rate-limiting step in the biosynthesis of this compound, an unusual amino acid found exclusively in eIF5A. The overall reaction involves the transfer of the 4-aminobutyl moiety from the polyamine spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor protein. This intricate process is NAD+-dependent and occurs in two major stages, each comprising two distinct steps.[1][2]

The reaction can be summarized as follows:

[eIF5A protein]-L-lysine + spermidine ⇌ [eIF5A protein]-deoxythis compound + propane-1,3-diamine[3]

A Two-Stage Catalytic Cycle

The DHS-catalyzed reaction is a complex process that proceeds through a ping-pong mechanism involving a covalent enzyme intermediate.[4][5]

Stage 1: Formation of the Enzyme-Butylimine Intermediate

-

NAD+-Dependent Dehydrogenation of Spermidine: The reaction is initiated by the binding of NAD+ and spermidine to the DHS active site. The secondary amino group of spermidine is then oxidized by NAD+ to form a dehydrospermidine (B1261198) intermediate and NADH. This initial step is a reversible redox reaction.[1][2]

-

Cleavage and Imine Transfer to DHS: The unstable dehydrospermidine intermediate is cleaved, releasing 1,3-diaminopropane. The remaining 4-aminobutylidene (butylimine) moiety is covalently transferred to the ε-amino group of a specific lysine residue within the DHS active site (Lys329 in human DHS), forming an enzyme-butylimine intermediate.[4][5]

Stage 2: Transfer of the Butylimine Moiety to eIF5A

-

Transfer to eIF5A Precursor: The eIF5A precursor protein binds to the enzyme-intermediate complex. The butylimine moiety is then transferred from the DHS active site lysine to the ε-amino group of the specific lysine residue on the eIF5A precursor (Lys50 in human eIF5A).[4][5]

-

Reduction to Deoxythis compound: The enzyme-bound NADH, generated in the first step, reduces the imine bond on the modified eIF5A, resulting in the formation of the deoxythis compound residue and the regeneration of NAD+. The final products, deoxyhypusinated eIF5A and NAD+, are then released from the enzyme.[1][2]

The following diagram illustrates the enzymatic mechanism of Deoxythis compound Synthase:

Quantitative Data on DHS Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of DHS and the potency of its inhibitors. This information is crucial for designing and interpreting experiments, as well as for the development of new therapeutic agents.

Kinetic Parameters of Deoxythis compound Synthase

| Substrate | Organism | Km | Vmax | kcat | Reference(s) |

| eIF5A(Lys) | Human | 1.5 µM | Not Reported | Not Reported | [6] |

| Spermidine | Human | Not Reported | Not Reported | Not Reported | |

| Putrescine (alternative substrate) | Human | 1.12 mM | Not Reported | Not Reported | [6] |

Inhibitor Constants for Deoxythis compound Synthase

| Inhibitor | Type of Inhibition | Ki | IC50 | Target Organism | Reference(s) |

| N1-guanyl-1,7-diaminoheptane (GC7) | Competitive (with spermidine) | 10 nM | Not Reported | Human | [7] |

| Ciclopirox (CPX) | DOHH inhibitor, indirectly affects hypusination | Not Reported | Not Reported | Human | |

| Deferiprone (DEF) | DOHH inhibitor, indirectly affects hypusination | Not Reported | Not Reported | Human |

Note: While GC7 is a well-established DHS inhibitor, a comprehensive and comparative table of IC50 values across different cell lines and assay conditions would be beneficial for drug development professionals.

The Role of Hypusinated eIF5A in Cellular Signaling

The enzymatic activity of DHS is the initiating step for the functional activation of eIF5A. Hypusinated eIF5A plays a critical role in the regulation of protein synthesis, particularly in the elongation phase of translation. It is thought to facilitate the formation of peptide bonds at specific amino acid motifs, such as polyproline tracts, that can otherwise cause ribosomal stalling.[8][9]

eIF5A and the Ribosome

Cryo-electron microscopy studies have revealed that eIF5A binds to the 80S ribosome at the interface of the peptidyl (P) and exit (E) sites.[10] Its this compound moiety extends into the peptidyl transferase center, where it interacts with the acceptor stem of the P-site tRNA.[8][10] This interaction is believed to correctly position the tRNA for efficient peptide bond formation, thereby resolving ribosome stalls.[10]

Upstream Regulation of Hypusination

The process of hypusination can be regulated by upstream signaling pathways. For example, in the context of luteinizing hormone (LH) receptor signaling in the ovary, the cAMP-PKA-ERK1/2 pathway has been shown to induce the expression of eIF5A and promote its hypusination. This highlights a mechanism by which extracellular signals can modulate the protein synthesis machinery through the regulation of eIF5A activity.

The following diagram illustrates the role of hypusinated eIF5A in translation elongation:

References

- 1. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ENZYME - 2.5.1.46 deoxythis compound synthase [enzyme.expasy.org]

- 4. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new nonradioactive deoxythis compound synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxythis compound Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The this compound-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deoxyhypusine Hydroxylase (DOHH) Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyhypusine (B1670255) hydroxylase (DOHH), also known as deoxythis compound monooxygenase (EC 1.14.99.29), is a critical metalloenzyme that catalyzes the final and essential step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).[1][2][3][4] This modification, termed hypusination, involves the conversion of a specific lysine (B10760008) residue into the unique amino acid this compound.[5][6][7] DOHH specifically hydroxylates the deoxythis compound intermediate on the eIF5A precursor to form the mature, biologically active this compound-containing eIF5A.[7][8][9]

The activity of eIF5A is vital for multiple cellular processes, including translation elongation, cell proliferation, differentiation, and apoptosis.[5][10] The hypusination pathway, and DOHH by extension, are highly conserved across eukaryotes, and their disruption is associated with severe consequences, including embryonic lethality in mice and certain neurodevelopmental disorders in humans.[5][10] Given its central role in cell growth and survival, DOHH has emerged as a promising therapeutic target for various diseases, including cancer and viral infections.[2][8][11]

Enzymatic Reaction and Mechanism

DOHH catalyzes the stereospecific hydroxylation at the C2 position of the aminobutyl side chain of the deoxythis compound residue within the eIF5A protein.[1] The overall reaction is as follows:

-

eIF5A-N⁶-(4-aminobutyl)-L-lysine (Deoxythis compound-eIF5A) + AH₂ (electron donor) + O₂ ⇌ eIF5A-N⁶-[(R)-4-amino-2-hydroxybutyl]-L-lysine (this compound-eIF5A) + A + H₂O [12]

DOHH is a non-heme diiron enzyme, structurally and mechanistically distinct from other 2-oxoacid-dependent dioxygenases.[1][2][13] Its catalytic mechanism resembles that of monooxygenases like methane (B114726) monooxygenase.[1][11] The enzyme's active site contains an antiferromagnetically coupled diiron center coordinated by histidine and carboxylate ligands.[2][11] This diiron center activates molecular oxygen, forming a remarkably stable μ-1,2-peroxo-diiron(III) intermediate, which is crucial for the hydroxylation reaction.[2][11][14] The binding of the deoxythis compound-containing eIF5A substrate is thought to trigger a conformational change that activates this intermediate to carry out the hydroxylation.[11]

The Hypusination Signaling Pathway

The activation of eIF5A via hypusination is a two-step enzymatic process that is essential for its function in promoting translation.[5][7][10]

-

Deoxyhypusination: Deoxythis compound synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[5][6][9] This reaction forms the deoxythis compound-eIF5A intermediate.[5][6]

-

Hypusination: DOHH then hydroxylates the deoxythis compound residue to form the mature this compound-containing eIF5A (eIF5AHyp).[5][6][9]

This modification is critical for eIF5A's ability to alleviate ribosome stalling at specific amino acid motifs, thereby facilitating the elongation phase of protein synthesis.[5][10]

Quantitative Data on DOHH Activity

Quantitative analysis is crucial for characterizing enzyme function and inhibitor efficacy. The following tables summarize key quantitative data related to DOHH.

Table 1: Kinetic Parameters of DOHH

| Parameter | Value | Organism | Conditions | Reference |

| Km | Not Reported | Not Reported | Not Reported | |

| kcat | Not Reported | Not Reported | Not Reported | |

| Vmax | Not Reported | Not Reported | Not Reported |

Table 2: Pharmacological Inhibitors of DOHH

| Inhibitor | Type | IC50 | Target Disease/Model | Reference |

| Mimosine | Iron Chelator | Not Reported | Prostate Cancer | [8][15] |

| Ciclopirox (CPX) | Iron Chelator | Not Reported | Leukemia, HIV-1 | [10] |

| Deferiprone (DEF) | Iron Chelator | Not Reported | HIV-1 | [10] |

Note: While these compounds are known to inhibit DOHH, likely through chelation of the active site iron, specific IC50 values against the purified enzyme are not specified in the cited literature. Their cellular effects are often reported in proliferation assays.[8][10][15]

Table 3: DOHH Enzymatic Activity Levels

| Source | Activity Level | Definition of Unit | Reference |

| Fresh Cultured Cells/Tissues | 1–10 units/mg protein | 1 unit = 1 pmol of eIF5A(Dhp) converted to eIF5A(Hpu) in 2 hours at 37°C. | [1] |

Experimental Protocols

Protocol for In Vitro DOHH Activity Assay

This protocol is adapted from established methods for measuring the conversion of radiolabeled deoxythis compound-eIF5A to this compound-eIF5A.[1][16]

A. Preparation of Enzyme Extract:

-

Harvest fresh cell pellets (e.g., 107 cells) or tissues (1 g).

-

Resuspend cells in Buffer A (50 mM Tris-HCl pH 7.5, 1 mM DTT) with a protease inhibitor cocktail.[1] For tissues, homogenize in the same buffer.

-

Lyse the cells via sonication.

-

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.[1]

-

Collect the supernatant, which serves as the crude enzyme extract. Determine the total protein concentration (a high concentration of 10–25 mg/mL is recommended).[1]

B. Enzymatic Reaction:

-

Prepare a master mix on ice containing 50 mM Tris-HCl (pH 7.5), 6 mM DTT, and 25 µg of BSA.[16]

-

In screw-cap tubes, add 20 µL of the enzyme extract (containing 100–500 µg of total protein).[1] Include a negative control (Buffer A) and a positive control (purified DOHH).

-

Start the reaction by adding 20 µL of the master mix containing ~2 pmol of the radiolabeled substrate, [³H]eIF5A(Dhp).[16]

-

Incubate the reaction tubes in a water bath at 37°C for 1-2 hours.[1][16]

C. Product Analysis:

-

Stop the reaction and precipitate the proteins by adding 10% trichloroacetic acid (TCA).[16]

-

Hydrolyze the protein pellets in 6 M HCl at 110°C for 18 hours.[16]

-

Separate the resulting [³H]this compound and unreacted [³H]deoxythis compound using ion-exchange chromatography.[16]

-

Quantify the radioactivity in the collected fractions to determine the amount of product formed and calculate enzyme activity.

Protocol for Recombinant DOHH Expression and Purification

This is a generalized protocol for producing recombinant DOHH, for example, as a GST-fusion protein in E. coli.[16]

A. Expression:

-

Transform E. coli BL21(DE3) cells with an expression vector containing the DOHH gene fused to an affinity tag (e.g., GST or His-tag).

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a large volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.5-1.0.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

-

Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 30°C) to improve protein solubility.

-

Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or used immediately.[17]

B. Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 1x binding buffer containing protease inhibitors like PMSF and benzamidine).[17]

-

Lyse the cells using sonication or a French press. Add DNase and RNase to reduce viscosity.[17]

-

Clarify the lysate by centrifugation (e.g., 10,000 x g for 20 minutes) to remove cell debris.[17]

-

Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags) pre-equilibrated with binding buffer.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant DOHH protein using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

-

(Optional) If the tag needs to be removed, incubate the purified protein with a specific protease (e.g., thrombin for some GST-tags).[16]

-

Assess the purity of the protein using SDS-PAGE.

Protocol for Cell-Based DOHH Inhibition Assay

Cell-based assays are used to assess the effect of DOHH inhibitors on cellular processes. This protocol uses a cell proliferation assay as the readout.[8][15]

A. Cell Culture and Treatment:

-

Seed cells (e.g., DU145 prostate cancer cells) in a 96-well plate at an appropriate density.[8]

-

Allow cells to adhere overnight in a CO₂ incubator at 37°C.

-

Treat the cells with various concentrations of a DOHH inhibitor (e.g., mimosine) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 5 days).[8]

B. Proliferation Measurement:

-

After the incubation period, measure cell proliferation/viability using a suitable method, such as a cell titer assay (e.g., MTT or CellTiter-Glo®).[8]

-

These assays measure metabolic activity, which correlates with the number of viable cells.

C. Data Analysis:

-

Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce cell proliferation by 50%.[18][19]

Regulation of DOHH Activity

The activity of DOHH can be regulated at the level of gene expression. In prostate cancer cells, DOHH mRNA expression is negatively regulated by microRNAs.[8][15][20] Specifically, miR-331-3p and miR-642-5p have been shown to directly target a 182-nucleotide element within the 3'-untranslated region (3'-UTR) of the DOHH mRNA.[8][15] Overexpression of these miRNAs in prostate cancer cells leads to reduced DOHH mRNA and protein levels, resulting in inhibited cell proliferation.[8][15][20] This regulatory mechanism highlights a potential therapeutic strategy where restoring the levels of these miRNAs could control cancer cell growth by modulating DOHH expression and eIF5A activity.[8][20]

Conclusion

Deoxythis compound hydroxylase is a unique diiron oxygenase that plays an indispensable role in the activation of eIF5A, a factor crucial for eukaryotic cell viability and proliferation. Its distinct structure and catalytic mechanism set it apart from other hydroxylases. The detailed protocols provided herein offer a framework for the expression, purification, and functional characterization of DOHH, which is essential for both basic research and the development of targeted therapeutics. The regulation of DOHH by microRNAs and its inhibition by small molecules underscore its significance as a pharmacological target in oncology and other diseases characterized by dysregulated cell growth. Further investigation into the precise kinetic properties and the development of more specific inhibitors will be pivotal for translating our understanding of DOHH into clinical applications.

References

- 1. Assay of Deoxythis compound Hydroxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - DOHH [maayanlab.cloud]

- 3. DOHH deoxythis compound hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Expression of Deoxythis compound Hydroxylase (DOHH), the Enzyme That Catalyzes the Activation of eIF5A, by miR-331-3p and miR-642-5p in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Posttranslational hypusination of the eukaryotic translation initiation factor-5A regulates Fusarium graminearum virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Deoxythis compound monooxygenase - Wikipedia [en.wikipedia.org]

- 13. Evidence for conformational changes in the yeast deoxythis compound hydroxylase Lia1 upon iron displacement from its active site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOHH deoxythis compound hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular cloning, expression, and structural prediction of deoxythis compound hydroxylase: A HEAT-repeat-containing metalloenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol - Protein expression and purification [depts.washington.edu]

- 18. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IC50 - Wikipedia [en.wikipedia.org]

- 20. Regulation of expression of deoxythis compound hydroxylase (DOHH), the enzyme that catalyzes the activation of eIF5A, by miR-331-3p and miR-642-5p in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Subcellular Choreography of a Unique Translation Factor: A Technical Guide to the Cellular Localization of Hypusinated eIF5A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein, unique in its post-translational modification by hypusination. This modification, the conversion of a specific lysine (B10760008) residue to hypusine, is critical for its function in translation elongation, termination, and cellular proliferation. The biological activity of eIF5A is intricately linked to its precise subcellular localization. This technical guide provides a comprehensive overview of the cellular distribution of hypusinated eIF5A, the molecular mechanisms governing its trafficking, and its localization to various organelles. We delve into the critical role of post-translational modifications, particularly hypusination and acetylation, in dictating its nucleocytoplasmic shuttling. Furthermore, this guide details the experimental protocols for studying eIF5A localization and presents visual workflows and signaling pathways to facilitate a deeper understanding of this complex regulatory network. While the field has established a robust qualitative understanding of eIF5A's whereabouts, quantitative data on its precise subcellular distribution remains an area for future investigation.

Cellular Distribution of eIF5A: A Tale of Two Modifications

The subcellular localization of eIF5A is not static; it is a dynamic process primarily regulated by a delicate interplay between two key post-translational modifications: hypusination and acetylation. These modifications act as a molecular switch, directing eIF5A to different cellular compartments to perform its diverse functions.

The Predominance of Cytoplasmic Hypusinated eIF5A

The mature, biologically active form of eIF5A is the hypusinated form, which is predominantly found in the cytoplasm.[1][2][3] This localization is consistent with its primary role in protein synthesis, where it associates with ribosomes to facilitate the translation of mRNAs, particularly those containing polyproline motifs.[4][5][6] In contrast, the unmodified eIF5A precursor can be found in both the nucleus and the cytoplasm.[1][2]

Acetylation: A Passport to the Nucleus

Acetylation of eIF5A serves as a key signal for its nuclear accumulation.[7][8] This modification, occurring on lysine residues, is mutually exclusive with hypusination at the critical Lys50 residue. The acetylated form of eIF5A is largely inactive in translation and its nuclear retention suggests potential roles in nuclear processes, although these are less well-characterized than its cytoplasmic functions.

The table below summarizes the influence of post-translational modifications on the subcellular localization of eIF5A.

| Modification State | Primary Cellular Localization | Functional Status in Translation | Key References |

| Hypusinated eIF5A | Cytoplasm | Active | [1][2][3] |

| Non-hypusinated eIF5A | Nucleus and Cytoplasm | Inactive | [1][2] |

| Acetylated eIF5A | Nucleus | Inactive | [7][8] |

The Mechanics of eIF5A Trafficking: Nucleocytoplasmic Shuttling

The distinct localization patterns of modified eIF5A are maintained by a regulated system of nuclear import and export.

Nuclear Import: A Passive Entry

Current evidence suggests that the nuclear import of the small eIF5A protein occurs through passive diffusion across the nuclear pore complex.[9][10] There is no identified nuclear localization signal (NLS) or receptor-mediated import pathway for eIF5A.

Nuclear Export: An Active, this compound-Dependent Process

The predominantly cytoplasmic localization of hypusinated eIF5A is ensured by an active nuclear export mechanism. The major export receptor for hypusinated eIF5A in mammalian cells is Exportin 4 (XPO4) .[11] The interaction between eIF5A and XPO4 is dependent on the this compound modification, providing a mechanism to specifically remove the active form of eIF5A from the nucleus.[2][11] In yeast, the exportin Pdr6 has been implicated in a similar role. While some early studies suggested the involvement of CRM1 (Xpo1) in eIF5A export, this is now considered to be less significant than the XPO4-mediated pathway.[12]

The Regulatory Axis of Acetylation and Deacetylation